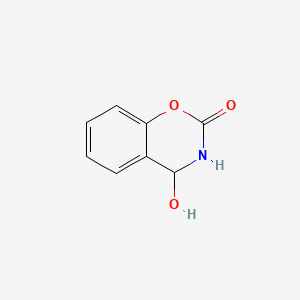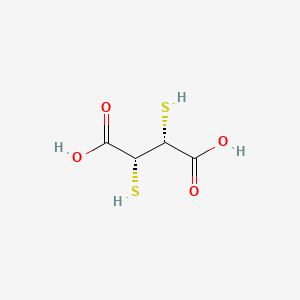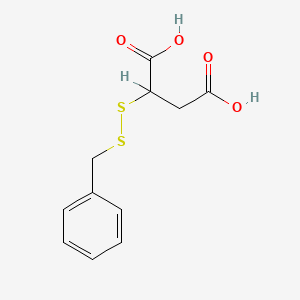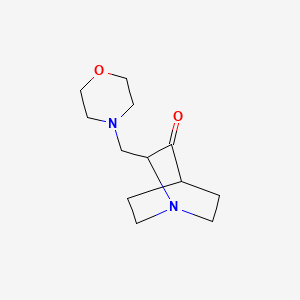
2-(4-Morpholinylmethyl)quinuclidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Morpholinylmethyl)quinuclidin-3-one is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.2994 g/mol It is known for its unique structure, which combines a quinuclidine core with a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinylmethyl)quinuclidin-3-one typically involves the reaction of quinuclidin-3-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Morpholinylmethyl)quinuclidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinuclidine or morpholine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.
科学研究应用
2-(4-Morpholinylmethyl)quinuclidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Morpholinylmethyl)quinuclidin-3-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
Quinuclidin-3-one: Shares the quinuclidine core but lacks the morpholine moiety.
Morpholine: Contains the morpholine ring but does not have the quinuclidine structure.
Quinuclidine-based Antimicrobial Agents: Similar in structure but designed for specific antimicrobial activity.
Uniqueness
2-(4-Morpholinylmethyl)quinuclidin-3-one is unique due to its combined quinuclidine and morpholine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
CAS 编号 |
41971-48-6 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(morpholin-4-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C12H20N2O2/c15-12-10-1-3-14(4-2-10)11(12)9-13-5-7-16-8-6-13/h10-11H,1-9H2 |
InChI 键 |
IICSZVOVTPCORP-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(=O)C2CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





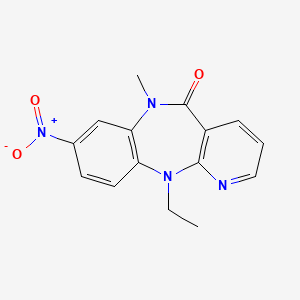
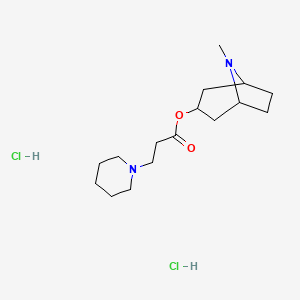
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
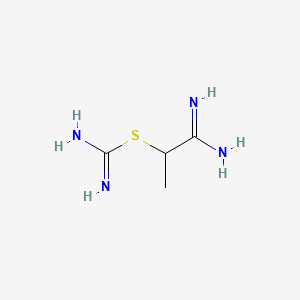
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
